1-Methanesulfonyl-4,5-dimethyl-2-trifluoromethyl-1,2,3,6-tetrahydro-pyridine-2-carboxylic acid, methyl ester
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Overview
Description
Methyl 4,5-dimethyl-1-(methylsulfonyl)-2-(trifluoromethyl)-1,2,3,6-tetrahydro-2-pyridinecarboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methylsulfonyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-1-(methylsulfonyl)-2-(trifluoromethyl)-1,2,3,6-tetrahydro-2-pyridinecarboxylate typically involves multiple steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Addition of the Methylsulfonyl Group: This can be done using methylsulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the sulfonyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the nucleophile used but may include various substituted derivatives.
Scientific Research Applications
Methyl 4,5-dimethyl-1-(methylsulfonyl)-2-(trifluoromethyl)-1,2,3,6-tetrahydro-2-pyridinecarboxylate has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible applications in the development of new materials with unique properties.
Biological Studies: Used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the sulfonyl group can influence the compound’s reactivity and stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dimethyl-1-(methylsulfonyl)-2-(chloromethyl)-1,2,3,6-tetrahydro-2-pyridinecarboxylate
- Methyl 4,5-dimethyl-1-(methylsulfonyl)-2-(bromomethyl)-1,2,3,6-tetrahydro-2-pyridinecarboxylate
Uniqueness
The presence of the trifluoromethyl group in methyl 4,5-dimethyl-1-(methylsulfonyl)-2-(trifluoromethyl)-1,2,3,6-tetrahydro-2-pyridinecarboxylate distinguishes it from similar compounds. This group can significantly impact the compound’s chemical properties, including its reactivity, stability, and biological activity.
Properties
Molecular Formula |
C11H16F3NO4S |
---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
methyl 3,4-dimethyl-1-methylsulfonyl-6-(trifluoromethyl)-2,5-dihydropyridine-6-carboxylate |
InChI |
InChI=1S/C11H16F3NO4S/c1-7-5-10(9(16)19-3,11(12,13)14)15(6-8(7)2)20(4,17)18/h5-6H2,1-4H3 |
InChI Key |
HZYHIRYFBSVGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(C(C1)(C(=O)OC)C(F)(F)F)S(=O)(=O)C)C |
Origin of Product |
United States |
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